1-Acetyl-4-(3-bromopropyl)piperazine
Overview
Description
1-Acetyl-4-(3-bromopropyl)piperazine is a chemical compound with the molecular formula C9H17BrN2O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-(3-bromopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-bromopropylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-(3-bromopropyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and secondary amines.
Oxidation Reactions: N-oxides are the primary products.
Reduction Reactions: Amines are the major products.
Scientific Research Applications
1-Acetyl-4-(3-bromopropyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the effects of piperazine derivatives on biological systems, including their potential as antiparasitic agents.
Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(3-bromopropyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
1-Acetyl-4-methylpiperazine: Similar in structure but with a methyl group instead of a bromopropyl group.
1-Acetyl-4-(2-chloroethyl)piperazine: Contains a chloroethyl group instead of a bromopropyl group.
1-Acetyl-4-(3-aminopropyl)piperazine: Features an aminopropyl group instead of a bromopropyl group.
Uniqueness: 1-Acetyl-4-(3-bromopropyl)piperazine is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
1-[4-(3-bromopropyl)piperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZSWQQEYMTLKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619099 | |
Record name | 1-[4-(3-Bromopropyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335621-30-2 | |
Record name | 1-[4-(3-Bromopropyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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